N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound characterized by its unique molecular structure, which includes a triazolopyrimidine core and various functional groups. This compound is classified under the broader category of triazolopyrimidine derivatives, which are known for their diverse biological activities and potential therapeutic applications.
The compound can be sourced from chemical suppliers and research institutions that specialize in synthetic organic chemistry. It is classified as a pharmaceutical intermediate and may serve as a lead compound in drug discovery due to its structural properties that allow interaction with biological targets.
The synthesis of N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves several key steps:
The molecular formula for N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is , with a molecular weight of approximately 394.43 g/mol.
Key structural features include:
The structural representation can be detailed through InChI keys and SMILES notation:
InChI=1S/C19H15FN6OS/c20-13-5-7-14(8-6-13)24-16(28)10-29-19-17-18(22-11-23-19)27(26-25-17)9-12-3-1-2-4-15(12)21/h1-8,11H,9-10H2,(H,24,28)N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide can undergo various chemical reactions typical for compounds with heterocyclic structures:
The mechanism of action for N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide involves its interaction with specific molecular targets such as enzymes or receptors.
N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide exhibits several notable physical and chemical properties:
N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has potential applications in various scientific fields:
This compound exemplifies how intricate organic structures can lead to significant biological activity and therapeutic potential in medicinal chemistry.
CAS No.: 30655-48-2
CAS No.: 5875-50-3
CAS No.: 7782-76-5
CAS No.: 154445-03-1
CAS No.: 172585-66-9
CAS No.: